Pep2-8

Description

BenchChem offers high-quality Pep2-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pep2-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

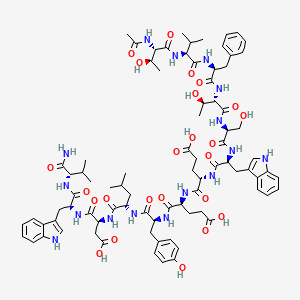

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H110N16O24/c1-40(2)31-57(74(114)94-62(36-66(109)110)77(117)92-61(79(119)97-67(41(3)4)71(84)111)35-49-38-86-54-22-16-14-20-52(49)54)90-75(115)58(33-47-23-25-50(104)26-24-47)91-73(113)56(28-30-65(107)108)88-72(112)55(27-29-64(105)106)89-76(116)60(34-48-37-85-53-21-15-13-19-51(48)53)93-80(120)63(39-100)96-82(122)70(44(8)102)99-78(118)59(32-46-17-11-10-12-18-46)95-81(121)68(42(5)6)98-83(123)69(43(7)101)87-45(9)103/h10-26,37-38,40-44,55-63,67-70,85-86,100-102,104H,27-36,39H2,1-9H3,(H2,84,111)(H,87,103)(H,88,112)(H,89,116)(H,90,115)(H,91,113)(H,92,117)(H,93,120)(H,94,114)(H,95,121)(H,96,122)(H,97,119)(H,98,123)(H,99,118)(H,105,106)(H,107,108)(H,109,110)/t43-,44-,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPZALWAWWEEDP-NXXUBLNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H110N16O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1715.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pep2-8's Mechanism of Action on PCSK9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Pep2-8, a peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Pep2-8 has been identified as a promising starting point for the development of small-molecule inhibitors to combat hypercholesterolemia. This document outlines the molecular interactions, quantitative binding data, and the functional consequences of Pep2-8's engagement with PCSK9, supported by detailed experimental protocols and visual diagrams.

Core Mechanism: Competitive Inhibition of the PCSK9-LDLR Interaction

Pep2-8 is a 13-amino acid linear peptide that functions as a competitive inhibitor of the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[1][2][3] PCSK9 is a secreted protein that promotes the degradation of the LDLR, thereby reducing the clearance of LDL-cholesterol from the bloodstream.[4] By binding to PCSK9, Pep2-8 physically blocks the binding site for the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.[1][3] This inhibition prevents the formation of the PCSK9-LDLR complex, leading to an increase in the number of LDLRs on the surface of hepatocytes and enhanced clearance of LDL-cholesterol.

Structural studies have revealed that Pep2-8 achieves this inhibition through structural mimicry.[1][3] The crystal structure of the Pep2-8-PCSK9 complex shows that the peptide adopts a strand-turn-helix conformation that remarkably resembles the secondary structure of the EGF-A domain at the binding interface.[1][3] This allows Pep2-8 to engage in similar hydrogen bonding and hydrophobic interactions with PCSK9 as the native LDLR, effectively competing for the same binding pocket.[1][3]

dot

Caption: Signaling pathway of PCSK9-mediated LDLR degradation and its inhibition by Pep2-8.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of Pep2-8 with PCSK9 and its functional effects.

Table 1: Binding Affinity of Pep2-8 to PCSK9

| Parameter | Value (μM) | Method | Reference |

| KD | 0.7 | Biolayer Interferometry | [1][2][3] |

| KD | 0.66 ± 0.11 | Biolayer Interferometry | [1] |

| IC50 (vs. LDLR) | 0.81 ± 0.08 | ELISA | [1] |

| IC50 (vs. EGF-A) | 0.4 | ELISA | [1][2][3] |

| IC50 | 1.4 | Not Specified |

Table 2: In Vitro Efficacy of Pep2-8 in HepG2 Cells

| Assay | Effect | Concentration (μM) | Reference |

| LDLR Surface Levels | Restoration to ~90% of control | 50 | [1] |

| LDL Uptake | Restoration to ~90% of control | 50 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of Pep2-8.

Biolayer Interferometry (BLI) for Binding Kinetics

Objective: To determine the binding affinity (KD) of Pep2-8 to PCSK9.

Methodology:

-

Immobilization: A Pep2-8-Fc fusion protein is immobilized on an appropriate biosensor tip (e.g., Protein A or anti-Fc).

-

Baseline: The biosensor tip is equilibrated in a suitable buffer (e.g., PBS with 0.5% BSA and 0.05% Tween 20) to establish a stable baseline.

-

Association: The biosensor tip is dipped into solutions containing serially diluted concentrations of purified PCSK9 protein. The binding of PCSK9 to the immobilized Pep2-8-Fc is monitored in real-time.

-

Dissociation: The biosensor tip is moved back into the baseline buffer to monitor the dissociation of the PCSK9 from the Pep2-8-Fc.

-

Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

dot

Caption: Experimental workflow for Biolayer Interferometry.

Competition Binding ELISA

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pep2-8 for the PCSK9-LDLR interaction.

Methodology:

-

Coating: A 96-well microplate is coated with a recombinant LDLR-Fc fusion protein and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., PBS with 0.5% BSA) to prevent non-specific binding.

-

Competition: A constant concentration of purified PCSK9 is pre-incubated with increasing concentrations of Pep2-8 or a control peptide.

-

Incubation: The PCSK9/peptide mixtures are added to the LDLR-coated plate and incubated.

-

Detection: The plate is washed, and the amount of bound PCSK9 is detected using a primary antibody against PCSK9 (e.g., an anti-His tag antibody if PCSK9 is His-tagged) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Analysis: The absorbance is read at the appropriate wavelength. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

HepG2 Cell-Based LDLR Degradation Assay

Objective: To assess the ability of Pep2-8 to rescue PCSK9-mediated LDLR degradation in a cellular context.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium.

-

Lipoprotein Depletion: To upregulate LDLR expression, the cells are incubated in a medium containing lipoprotein-deficient serum for 24 hours.

-

Treatment: The cells are treated with a fixed concentration of purified PCSK9 (e.g., 15 µg/mL) in the presence of increasing concentrations of Pep2-8 or a control peptide for a defined period (e.g., 4 hours).

-

Staining: The cells are stained with a fluorescently labeled antibody that specifically recognizes the extracellular domain of the LDLR.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured by flow cytometry. A shift in the fluorescence peak indicates a change in the cell surface LDLR levels.

-

Data Analysis: The geometric mean fluorescence intensity is quantified for each treatment condition to determine the extent of LDLR rescue by Pep2-8.

LDL Uptake Assay in HepG2 Cells

Objective: To measure the functional consequence of increased LDLR levels by assessing the uptake of LDL particles.

Methodology:

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with PCSK9 and Pep2-8 as described in the LDLR degradation assay.

-

Fluorescent LDL Incubation: Following the treatment period, fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) is added to the cell culture medium, and the cells are incubated for a further period (e.g., 4 hours) to allow for LDL uptake.

-

Washing: The cells are washed extensively with a suitable buffer to remove any unbound fluorescent LDL.

-

Quantification: The amount of internalized fluorescent LDL is quantified using a fluorescence plate reader or by fluorescence microscopy.

-

Data Analysis: The fluorescence intensity is normalized to the control (untreated) cells to determine the percentage of LDL uptake restored by Pep2-8.

dot

Caption: Logical flow from molecular inhibition to functional cellular outcome.

In Vivo Studies

While the majority of the characterization of Pep2-8 has been conducted in vitro, there is evidence of its application in in vivo models. Studies have utilized Pep2-8 in mouse models of myocardial infarction to investigate the role of PCSK9 in this context. Although these studies were not primarily focused on the cholesterol-lowering effects of Pep2-8, they demonstrate its activity in a whole-animal system. Further in vivo studies specifically designed to assess the impact of Pep2-8 on plasma cholesterol levels are necessary to fully evaluate its therapeutic potential.

Conclusion

Pep2-8 is a well-characterized peptide inhibitor of PCSK9 that acts through a mechanism of competitive inhibition by mimicking the EGF-A domain of the LDLR. Its ability to bind PCSK9 with micromolar affinity and effectively rescue LDLR degradation and function in cellular models has been robustly demonstrated. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this and other PCSK9 inhibitors. While Pep2-8 itself may have limitations for direct therapeutic use, it represents a valuable pharmacological tool and a foundational scaffold for the development of more potent and drug-like small-molecule inhibitors of PCSK9.

References

- 1. Identification of a Small Peptide That Inhibits PCSK9 Protein Binding to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a small peptide that inhibits PCSK9 protein binding to the low density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pep2-8 Peptide: A PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for hypercholesterolemia. This technical guide provides a comprehensive overview of Pep2-8, a 13-amino acid peptide inhibitor of PCSK9. We delve into its sequence, structure, mechanism of action, and the experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on PCSK9-targeted therapies.

Introduction to Pep2-8

Pep2-8 is a synthetic peptide identified through phage display library screening as a potent inhibitor of the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[1][2] By blocking this interaction, Pep2-8 prevents the PCSK9-mediated degradation of LDLR, leading to increased clearance of LDL cholesterol from the circulation. Its small size and well-defined mechanism of action make it an attractive lead compound for the development of novel cholesterol-lowering therapeutics.[1]

Pep2-8: Sequence and Structure

Amino Acid Sequence

The primary sequence of Pep2-8 is composed of 13 amino acids with an N-terminal acetylation and a C-terminal amidation.[2][3][4]

Sequence: Ac-Thr-Val-Phe-Thr-Ser-Trp-Glu-Glu-Tyr-Leu-Asp-Trp-Val-NH2[2][3]

One-Letter Code: Ac-TVFTSWEEYLDWV-NH2[2][4]

Three-Dimensional Structure

The three-dimensional structure of Pep2-8 has been determined by both X-ray crystallography in complex with PCSK9 and by Nuclear Magnetic Resonance (NMR) spectroscopy in solution.[1][5] In its bound conformation, Pep2-8 adopts a distinct strand-turn-helix motif.[1][5] This structure mimics the secondary structural elements of the Epidermal Growth Factor-like domain A (EGF-A) of the LDLR, which is the natural binding partner of PCSK9.[1] This structural mimicry is the basis for its competitive inhibition mechanism.

Quantitative Data

The following tables summarize the key quantitative data reported for the Pep2-8 peptide.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 0.7 µM | Biolayer Interferometry | [1][2] |

| Molecular Weight | 1715.84 g/mol | Mass Spectrometry | [2][3] |

| Molecular Formula | C83H110N16O24 | - | [2][3] |

Table 1: Physicochemical Properties of Pep2-8

| Assay | IC50 Value | Reference |

| Inhibition of PCSK9-LDLR Binding | 0.8 µM | [1][3] |

| Inhibition of PCSK9-EGF(A) Binding | 0.4 µM | [1][5] |

Table 2: In Vitro Inhibitory Activity of Pep2-8

Mechanism of Action: Competitive Inhibition of PCSK9-LDLR Interaction

Pep2-8 functions as a competitive inhibitor of the PCSK9-LDLR interaction. The signaling pathway diagram below illustrates this mechanism.

References

The Discovery and Characterization of Pep2-8: A Small Peptide Inhibitor of PCSK9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a key regulator of low-density lipoprotein (LDL) cholesterol levels, making it a prime therapeutic target for managing hypercholesterolemia. This technical guide delves into the discovery, identification, and detailed characterization of Pep2-8, a 13-amino acid linear peptide that functions as a potent inhibitor of the PCSK9-LDL receptor (LDLR) interaction. Through a comprehensive review of the literature, this document outlines the experimental methodologies employed in its discovery, presents key quantitative data on its binding affinity and inhibitory activity, and illustrates the underlying signaling pathway and experimental workflows.

Introduction

Elevated levels of LDL cholesterol are a major risk factor for the development of atherosclerotic cardiovascular disease. The discovery of PCSK9 and its role in promoting the degradation of the LDL receptor has opened new avenues for cholesterol-lowering therapies. By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby reducing its surface expression on hepatocytes and decreasing the clearance of LDL cholesterol from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for increasing LDLR levels and lowering LDL cholesterol. While monoclonal antibodies against PCSK9 have proven highly effective, there is a continued interest in developing smaller, peptide-based inhibitors. This guide focuses on Pep2-8, a pioneering example of such a peptide.

Discovery and Identification of Pep2-8

Pep2-8 was identified through the screening of phage-displayed peptide libraries.[1][2] This high-throughput screening method allowed for the interrogation of vast libraries of peptides to identify those with high affinity for a specific target, in this case, PCSK9. Both linear and disulfide-constrained phage-displayed peptide libraries, with diversities of 1.8 × 10¹¹ and 7.8 × 10¹¹, respectively, were screened, leading to the identification of the 13-amino acid linear peptide, Pep2-8.[1] This peptide, with the sequence TVFTSWEEYLDWV, emerged as the smallest known PCSK9 inhibitor with a well-defined mechanism of action at the time of its discovery.[1][3]

Mechanism of Action: Structural Mimicry

The inhibitory mechanism of Pep2-8 relies on its ability to structurally mimic the EGF-A domain of the LDL receptor.[1][2] Crystallographic studies of Pep2-8 in complex with PCSK9 revealed that the peptide binds to the same site on PCSK9 as the EGF-A domain, effectively acting as a competitive inhibitor.[1][4] The crystal structure of the Pep2-8-PCSK9 complex, resolved at 1.85 Å, shows that the peptide adopts a strand-turn-helix conformation.[1][2] This conformation allows it to engage in the same β-sheet hydrogen bonds as the EGF-A domain, occupying a contact region of approximately 400 Ų.[1][2][4]

Signaling Pathway Diagram

Caption: PCSK9 binds to the LDLR, leading to its internalization and degradation. Pep2-8 competitively inhibits this interaction.

Quantitative Data

The efficacy of Pep2-8 has been quantified through various biochemical and cell-based assays. The key parameters are summarized in the tables below.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value (μM) | Method | Reference |

| KD (PCSK9 binding) | 0.7 | Biolayer Interferometry | [1][2][4][5] |

| IC50 (vs. LDLR binding) | 0.8 | ELISA | [1][2][4] |

| IC50 (vs. EGF(A) binding) | 0.4 | ELISA | [1][2][4] |

| IC50 (PCSK9 inhibition) | 1.4 | Not Specified | [6] |

Table 2: Cellular Activity in HepG2 Cells

| Assay | Effect of Pep2-8 (at 50 μM) | Reference |

| LDLR Surface Levels | Restoration to ~90% of control | [1] |

| LDL Uptake | Restoration to ~90% of control | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the core experimental protocols used in the characterization of Pep2-8.

Phage Display Screening

The identification of Pep2-8 was accomplished through panning of phage-displayed peptide libraries against purified PCSK9 protein.

Caption: Workflow for the identification of PCSK9-binding peptides using phage display technology.

Protocol:

-

Immobilization: Recombinant human PCSK9 is immobilized on a solid support (e.g., microtiter plate wells).

-

Panning: The phage display peptide library is incubated with the immobilized PCSK9 to allow for binding.

-

Washing: Non-specifically bound phage are removed through a series of stringent wash steps.

-

Elution: Specifically bound phage are eluted, typically by altering pH or using a competitive ligand.

-

Amplification: The eluted phage are used to infect E. coli for amplification.

-

Iteration: The amplified phage pool is subjected to further rounds of panning to enrich for high-affinity binders.

-

Sequencing: After several rounds, individual phage clones are isolated, and their DNA is sequenced to identify the peptide sequence.

Biolayer Interferometry (BLI) for KD Determination

The binding kinetics and affinity (KD) of Pep2-8 for PCSK9 were determined using biolayer interferometry.[4]

Protocol:

-

Immobilization: A biotinylated version of Pep2-8 is immobilized on streptavidin-coated biosensors.

-

Baseline: The biosensors are equilibrated in buffer to establish a stable baseline.

-

Association: The biosensors are dipped into solutions containing varying concentrations of purified PCSK9, and the association is monitored in real-time.

-

Dissociation: The biosensors are moved back into buffer, and the dissociation of PCSK9 is monitored.

-

Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

HepG2 Cell-Based Assays

The cellular activity of Pep2-8 was assessed using the human hepatoma cell line HepG2, which endogenously expresses the LDL receptor.[1]

5.3.1. LDL Receptor Surface Level Assay

This assay measures the ability of Pep2-8 to rescue the PCSK9-mediated degradation of the LDL receptor.[1][3]

Protocol:

-

Cell Culture: HepG2 cells are cultured in appropriate media. 24 hours prior to the experiment, the medium is changed to one containing 10% lipoprotein-deficient serum to upregulate LDLR expression.[1]

-

Treatment: Pep2-8 is pre-incubated with PCSK9 (e.g., 15 µg/mL) for 30 minutes before being added to the HepG2 cells.[1]

-

Incubation: The cells are incubated with the PCSK9/Pep2-8 mixture for 4 hours.[1]

-

Staining: Cells are stained with a fluorescently labeled antibody that specifically recognizes the extracellular domain of the LDL receptor.

-

Analysis: The fluorescence intensity of the cells is quantified by flow cytometry to determine the cell surface levels of the LDL receptor.[1][3]

5.3.2. LDL Uptake Assay

This assay measures the functional consequence of changes in LDLR surface levels, i.e., the ability of the cells to take up LDL particles.[1][3]

Protocol:

-

Cell Culture and Treatment: Similar to the LDLR surface level assay, HepG2 cells are cultured and treated with a pre-incubated mixture of PCSK9 and Pep2-8 for 1.5 hours.[1]

-

LDL Addition: Fluorescently labeled LDL (e.g., BODIPY-LDL at 10 µg/mL) is added to the cells.[1]

-

Incubation: The cells are incubated for an additional 3.5 hours to allow for LDL uptake.[1]

-

Washing: Cells are washed to remove any unbound fluorescent LDL.

-

Analysis: The intracellular fluorescence is measured using a plate reader to quantify the amount of LDL taken up by the cells.[1][3]

Conclusion and Future Directions

Pep2-8 represents a significant milestone in the development of non-antibody-based inhibitors of PCSK9.[2] Its discovery demonstrated the feasibility of using small peptides to disrupt the PCSK9-LDLR protein-protein interaction.[1] The detailed characterization of its binding kinetics, inhibitory activity, and mechanism of action has provided a solid foundation for the structure-based design of more potent and drug-like peptide analogs and small molecule mimetics.[7] While Pep2-8 itself may not be therapeutically viable due to potential limitations in stability and bioavailability, it serves as an invaluable tool for research and a critical starting point for the development of next-generation PCSK9 inhibitors.[1][2] Efforts to improve the properties of Pep2-8, such as through cyclization, amino acid substitution, or conjugation to carrier molecules, are ongoing areas of research.[3][8]

References

- 1. Identification of a Small Peptide That Inhibits PCSK9 Protein Binding to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a small peptide that inhibits PCSK9 protein binding to the low density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pep2-8 peptide [novoprolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pep2-8: A Competitive Inhibitor of PCSK9 for Cholesterol Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, primarily through its role in mediating the degradation of the low-density lipoprotein receptor (LDLR). By binding to the LDLR on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1] Elevated levels of circulating LDL-C are a major risk factor for the development of atherosclerotic cardiovascular disease. Consequently, inhibiting the PCSK9-LDLR interaction has become a promising therapeutic strategy for lowering LDL-C.[2] Among the various inhibitory modalities being explored, small peptides have garnered significant interest. This technical guide focuses on Pep2-8, a 13-amino acid linear peptide identified through phage display technology, which acts as a competitive inhibitor of the PCSK9-LDLR interaction.[3]

Mechanism of Action: Competitive Inhibition

Pep2-8 functions as a competitive inhibitor by mimicking the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR, the primary binding site for PCSK9.[4][5] Structural studies have revealed that Pep2-8 binds to the catalytic domain of PCSK9 at the same site as the EGF-A domain.[3][6] The crystal structure of the Pep2-8-PCSK9 complex shows that the peptide adopts a strand-turn-helix conformation that largely overlaps with the EGF(A) domain's binding footprint.[4][6] This structural mimicry allows Pep2-8 to directly compete with the LDLR for binding to circulating PCSK9, thereby preventing the formation of the PCSK9-LDLR complex and subsequent receptor degradation.[4][6]

dot

Caption: PCSK9 binds to LDLR, leading to its degradation. Pep2-8 competitively inhibits this interaction.

Quantitative Data Summary

The efficacy of Pep2-8 as a PCSK9 inhibitor has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for Pep2-8.

Table 1: Binding Affinity and Inhibitory Potency of Pep2-8

| Parameter | Value (μM) | Method | Reference |

| KD (for PCSK9) | 0.7 | Biolayer Interferometry | [4][6] |

| IC50 (vs. LDLR binding) | 0.81 ± 0.08 | Competition Binding ELISA | [6] |

| IC50 (vs. EGF(A) binding) | 0.44 ± 0.04 | Competition Binding ELISA | [6] |

| IC50 | 1.4 | Not specified | [7][8] |

Table 2: Cellular Activity of Pep2-8 in HepG2 Cells

| Parameter | Concentration (μM) | Effect | Reference |

| Restoration of LDL Uptake | 50 | ~90% of control activity | [6][7] |

| EC50 for LDL Uptake | 6 - 12.5 | Half-maximal effective concentration | [6] |

| Restoration of LDLR Surface Levels | 50 | Fully restored | [4][6] |

| EC50 for LDLR Restoration | ~12.5 | Half-maximal effective concentration | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize Pep2-8.

Biolayer Interferometry for Binding Kinetics (KD Determination)

This technique is employed to measure the real-time binding affinity between Pep2-8 and PCSK9.

-

Immobilization: A biotinylated version of Pep2-8 is immobilized onto streptavidin-coated biosensor tips.

-

Association: The tips are then dipped into solutions containing varying concentrations of purified PCSK9, and the association is measured as a change in the interference pattern of light reflected from the sensor tip.

-

Dissociation: Subsequently, the tips are moved to a buffer-only solution to measure the dissociation of the PCSK9-Pep2-8 complex.

-

Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is then calculated as koff/kon.

dot

References

- 1. Non-antibody Approaches to Proprotein Convertase Subtilisin Kexin 9 Inhibition: siRNA, Antisense Oligonucleotides, Adnectins, Vaccination, and New Attempts at Small-Molecule Inhibitors Based on New Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a small peptide that inhibits PCSK9 protein binding to the low density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Small Peptide That Inhibits PCSK9 Protein Binding to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pep2-8 - Labchem Catalog [labchem.com.my]

A Technical Guide to the Structural Basis of Pep2-8 and PCSK9 Interaction

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of the molecular interaction between the peptide inhibitor Pep2-8 and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. We will explore the structural underpinnings of this interaction, present quantitative binding data, and detail the experimental methodologies used to elucidate this mechanism.

The Role of PCSK9 in LDL Cholesterol Regulation

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a secreted serine protease that plays a critical role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2] Synthesized primarily in the liver, PCSK9 acts as a negative regulator of the low-density lipoprotein receptor (LDLR).[3] It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2] This binding event disrupts the normal recycling of the LDLR. Instead of returning to the cell surface to clear more LDL-C from the circulation, the PCSK9-LDLR complex is targeted for degradation in lysosomes.[2][3] The resulting reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C and consequently, higher levels of circulating LDL-C, a major risk factor for cardiovascular disease.[4]

The peptide Pep2-8 intervenes in this pathway by acting as a competitive inhibitor. It directly binds to PCSK9 at the same site as the LDLR's EGF-A domain, effectively preventing the formation of the PCSK9-LDLR complex. This action preserves the LDLR population, allowing for its continued recycling and efficient clearance of plasma LDL-C.

Quantitative Analysis of the Pep2-8-PCSK9 Interaction

Pep2-8, a 13-amino acid linear peptide (sequence: TVFTSWEEYLDWV), was identified through phage display library screening.[5][6] It competitively inhibits the PCSK9-LDLR interaction with micromolar affinity. Its efficacy has been quantified through various biophysical and cell-based assays, with key data summarized below.

| Parameter | Value (μM) | Method | Description | Reference |

| Binding Affinity (KD) | 0.7 | Phage Display / ELISA | Dissociation constant for Pep2-8 binding to PCSK9. | [5][7][8] |

| 0.66 ± 0.11 | Biolayer Interferometry (BLI) | KD determined from kinetic measurements of serially diluted PCSK9 binding to immobilized Pep2-8. | [5] | |

| Inhibitory Potency (IC50) | 0.81 ± 0.08 | Competition ELISA | Concentration of Pep2-8 required to inhibit 50% of PCSK9 binding to the full-length LDLR. | [5][9] |

| 0.44 ± 0.04 | Competition ELISA | Concentration of Pep2-8 required to inhibit 50% of PCSK9 binding to the isolated EGF(A) domain of the LDLR. | [5][7][9] | |

| 1.4 | Unknown | IC50 reported by a commercial vendor. | [8] |

Structural Basis of High-Affinity Binding and Inhibition

The molecular details of the inhibitory mechanism were revealed by the 1.85 Å resolution crystal structure of Pep2-8 in complex with a C-terminally truncated PCSK9.[5][7] This structural data, complemented by NMR studies in solution, provides a clear picture of how Pep2-8 achieves its inhibitory function.

-

Conformational Mimicry : When bound to PCSK9, Pep2-8 adopts a distinct β-strand-turn-helix conformation.[5][7] This structure remarkably mimics the secondary structural elements of the LDLR's EGF-A domain that are critical for PCSK9 recognition.[7] Specifically, Pep2-8 recapitulates the β-strand and a discontinuous short α-helix of the EGF-A domain.[5][7]

-

Binding Interface : The interaction buries a surface area of approximately 400 Ų.[5][7] Pep2-8 binds to a slightly convex region on the catalytic domain of PCSK9, the same region contacted by the EGF-A domain.[6]

-

Key Interactions : The structural mimicry extends to the atomic level. Pep2-8 engages in the same β-sheet hydrogen bonds with the PCSK9 backbone as the EGF-A domain does.[5][7] This allows it to effectively compete for and block the natural binding site, preventing PCSK9 from associating with the LDLR.

Key Experimental Methodologies

The characterization of the Pep2-8 and PCSK9 interaction relies on a suite of biophysical, structural, and cell-based assays. The general workflow for identifying and validating such a peptide inhibitor is outlined below, followed by detailed protocols for the cornerstone experiments.

Protocol: Biolayer Interferometry (BLI) for Binding Kinetics

This method measures the association and dissociation rates of PCSK9 binding to immobilized Pep2-8 to determine the binding affinity (KD).

-

Immobilization : A Pep2-8-Fc fusion protein is immobilized onto an appropriate biosensor tip (e.g., Protein A). A reference sensor is prepared with a control peptide-Fc fusion (Pep-ctrl-Fc).

-

Baseline : The sensor tips are dipped into kinetics buffer to establish a stable baseline.

-

Association : The sensors are transferred to wells containing a serial dilution of purified PCSK9 protein. The change in interference pattern, indicative of binding, is measured in real-time for a set duration (e.g., 300 seconds).

-

Dissociation : The sensors are moved back to the kinetics buffer, and the dissociation of the PCSK9-peptide complex is monitored over time.

-

Data Analysis : The resulting sensorgrams (response vs. time) are corrected by subtracting the signal from the reference sensor. The corrected curves are then fitted to a 1:1 binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).[5]

Protocol: Competition Binding ELISA for IC50 Determination

This assay quantifies the ability of Pep2-8 to inhibit the binding of PCSK9 to the LDLR or its EGF-A domain.

-

Plate Coating : High-binding 96-well microplates are coated overnight at 4°C with a recombinant LDLR-Fc fusion protein or an EGF(A)-Fc fusion protein (e.g., at 2 µg/mL).

-

Blocking : The plates are washed and blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition Reaction : A constant concentration of purified PCSK9 (e.g., 1 µg/mL) is pre-incubated for 30 minutes with a serial dilution of Pep2-8 or a control peptide.

-

Binding : The PCSK9-peptide mixtures are added to the coated and blocked plates and incubated for 1-2 hours at room temperature.

-

Detection : The plates are washed to remove unbound proteins. The amount of bound PCSK9 is quantified using a primary antibody against a tag on PCSK9 (e.g., anti-His) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development : A substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid solution. The absorbance is read at 450 nm.

-

Data Analysis : The absorbance values are plotted against the logarithm of the peptide concentration. The data is fitted to a four-parameter logistic curve to determine the IC50 value.[5][9]

Protocol: HepG2 Cell-Based Assay for LDLR Function

This cellular assay assesses the functional consequence of Pep2-8's inhibitory activity by measuring its ability to rescue LDLR surface levels and LDL uptake in the presence of PCSK9.

-

Cell Culture : Human hepatoma (HepG2) cells are cultured to an appropriate confluency in 96-well plates.

-

Peptide Pre-incubation : Purified PCSK9 (e.g., 15 µg/mL) is pre-incubated with various concentrations of Pep2-8 or a control peptide for 30 minutes at 37°C.

-

Cell Treatment : The PCSK9-peptide mixtures are added to the HepG2 cells. The cells are then incubated for 4 hours at 37°C to allow for PCSK9-mediated LDLR degradation.

-

Measurement of LDLR Surface Levels :

-

Cells are washed and detached.

-

They are then incubated with a primary antibody that recognizes the extracellular domain of the LDLR, followed by a fluorescently labeled secondary antibody.

-

The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to the number of LDLRs on the cell surface.[5]

-

-

Measurement of LDL Uptake :

-

Following treatment, cells are incubated with fluorescently labeled LDL particles (e.g., DiI-LDL) for a set period.

-

Cells are washed to remove non-internalized LDL.

-

The amount of internalized LDL is quantified by measuring the cellular fluorescence using a plate reader or flow cytometry.[10]

-

Conclusion and Future Directions

The study of Pep2-8 has provided profound insights into the molecular mechanisms of PCSK9 inhibition. Through a combination of structural biology, biophysical characterization, and cell-based functional assays, it has been unequivocally demonstrated that Pep2-8 acts as a structural mimic of the LDLR's EGF-A domain.[5][7] It competitively binds to the same site on the PCSK9 catalytic domain, thereby preventing PCSK9-mediated degradation of the LDLR.

While the moderate micromolar affinity of Pep2-8 may limit its direct therapeutic application, it serves as an invaluable pharmacological tool and a foundational scaffold for the development of more potent and drug-like PCSK9 inhibitors.[7] This work has conclusively demonstrated the feasibility of developing small peptidic inhibitors that can effectively target functionally relevant sites on PCSK9, paving the way for novel therapeutic strategies in the management of hypercholesterolemia.[5][11]

References

- 1. Molecular and cellular function of the proprotein convertase subtilisin/kexin type 9 (PCSK9) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifaceted Biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a Small Peptide That Inhibits PCSK9 Protein Binding to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a small peptide that inhibits PCSK9 protein binding to the low density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Ferritin‐based disruptor nanoparticles: A novel strategy to enhance LDL cholesterol clearance via multivalent inhibition of PCSK9–LDL receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

Pep2-8 Binding to PCSK9: A Technical Overview of Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of the peptide inhibitor Pep2-8 to Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The following sections detail the quantitative binding data, the experimental methodologies employed for its determination, and the mechanistic context of this interaction within the PCSK9 signaling pathway.

Core Data Presentation: Binding Affinity and Inhibition

The interaction between Pep2-8 and PCSK9 has been quantitatively characterized, demonstrating a moderate binding affinity and effective inhibition of the PCSK9-LDLR interaction. The key parameters are summarized in the tables below.

Table 1: Pep2-8 Binding Affinity for PCSK9

| Parameter | Value | Method | Reference |

| Equilibrium Dissociation Constant (KD) | 0.7 µM | Biolayer Interferometry | |

| 0.66 ± 0.11 µM | Biolayer Interferometry | [1][2] | |

| Association Rate Constant (kon) | Not Reported | - | - |

| Dissociation Rate Constant (koff) | Not Reported | - | - |

Table 2: Pep2-8 Inhibition of PCSK9-LDLR Interaction

| Parameter | Value | Assay | Reference |

| IC50 (vs. LDL Receptor) | 0.8 µM (0.81 ± 0.08 µM) | Competition ELISA | [1][3] |

| IC50 (vs. EGF(A) domain) | 0.4 µM (0.44 ± 0.04 µM) | Competition ELISA | [1][3] |

Mechanism of Action: Competitive Inhibition

Pep2-8 functions as a competitive inhibitor of the PCSK9-LDLR interaction.[1] The peptide binds to the catalytic domain of PCSK9, in a region that largely overlaps with the binding site for the Epidermal Growth Factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR).[1][3] By occupying this site, Pep2-8 sterically hinders the binding of PCSK9 to the LDLR, thereby preventing the subsequent PCSK9-mediated degradation of the receptor.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the context and methodology of Pep2-8's interaction with PCSK9, the following diagrams illustrate the relevant biological pathway and experimental procedures.

Caption: PCSK9 signaling pathway and the inhibitory action of Pep2-8.

Caption: Experimental workflow for Biolayer Interferometry (BLI).

Experimental Protocols

The binding affinity and inhibitory constants of Pep2-8 were determined using Biolayer Interferometry (BLI) and Enzyme-Linked Immunosorbent Assays (ELISA), respectively.

Biolayer Interferometry (BLI) for KD Determination

This protocol is based on the methodology described by Zhang et al. (2014).[1]

-

Ligand Preparation and Immobilization:

-

A fusion protein of Pep2-8 with an Fc domain (Pep2-8-Fc) is expressed and purified.

-

Anti-human Fc capture biosensors are pre-hydrated in a suitable buffer.

-

The biosensors are then loaded with the Pep2-8-Fc fusion protein to a specific response level.

-

-

Analyte Preparation:

-

Recombinant human PCSK9 is serially diluted in the assay buffer to generate a concentration gradient.

-

-

Binding Assay:

-

The assay is performed on a BLI instrument (e.g., Octet® system).

-

Baseline: The loaded biosensors are first dipped into wells containing only assay buffer to establish a stable baseline.

-

Association: The biosensors are then moved to wells containing the different concentrations of PCSK9, and the association is monitored in real-time.

-

Dissociation: Following the association step, the biosensors are returned to the buffer-only wells to monitor the dissociation of the PCSK9.

-

-

Data Analysis:

-

The resulting sensorgrams (response units versus time) are corrected for baseline drift.

-

The association and dissociation curves are globally fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (KD).

-

Competition ELISA for IC50 Determination

This protocol is adapted from the methods described for measuring the inhibition of PCSK9 binding to the LDL receptor or its EGF(A) domain.[1]

-

Plate Coating:

-

96-well microplates are coated with either recombinant LDL receptor-Fc fusion protein or EGF(A)-Fc fusion protein overnight at 4°C.

-

-

Blocking:

-

The plates are washed and blocked with a suitable blocking buffer (e.g., a solution containing BSA) to prevent non-specific binding.

-

-

Competition Reaction:

-

A constant concentration of His-tagged PCSK9 is pre-incubated with serially diluted Pep2-8 or a control peptide for a defined period (e.g., 30 minutes).

-

These mixtures are then added to the coated and blocked wells.

-

The plates are incubated to allow the binding of unbound PCSK9 to the immobilized LDLR or EGF(A) domain.

-

-

Detection:

-

The plates are washed to remove unbound proteins.

-

Bound PCSK9 is detected using a horseradish peroxidase (HRP)-conjugated anti-His tag antibody.

-

A TMB substrate is added, and the colorimetric reaction is stopped with an appropriate stop solution.

-

-

Data Analysis:

-

The absorbance is read at 450 nm.

-

The data are plotted as the percentage of PCSK9 binding versus the logarithm of the Pep2-8 concentration.

-

The IC50 value, the concentration of Pep2-8 that inhibits 50% of PCSK9 binding, is determined by fitting the data to a four-parameter logistic curve.

-

Conclusion

Pep2-8 is a peptide-based competitive inhibitor of the PCSK9-LDLR interaction with a binding affinity in the micromolar range. Its mechanism of action is well-defined, and it has been shown to effectively disrupt the binding of PCSK9 to the LDL receptor. The experimental protocols outlined provide a robust framework for the characterization of this and similar peptide inhibitors. While the equilibrium dissociation constant (KD) has been determined, further studies would be beneficial to elucidate the specific association (kon) and dissociation (koff) rate constants to provide a more complete kinetic profile of the Pep2-8:PCSK9 interaction.

References

The Biological Function of Pep2-8 in Lipid Metabolism: An Overview

Notice: Publicly available scientific literature and established biological databases do not currently contain information on a peptide or molecule specifically designated as "Pep2-8" with a described role in lipid metabolism. The following guide is a structured template illustrating how such a document would be presented if data were available. All information presented herein is hypothetical and for illustrative purposes only.

Executive Summary

This document provides a comprehensive technical overview of the putative peptide Pep2-8 and its role in regulating lipid metabolism. We will explore its mechanism of action, summarize key quantitative data from hypothetical studies, detail relevant experimental protocols, and visualize its signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, endocrinology, and therapeutic peptide development.

Introduction to Pep2-8

Pep2-8 is a novel synthetic peptide that has emerged as a potential regulator of key enzymatic activities within lipid metabolic pathways. Its primary hypothetical target is Acetyl-CoA Carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids. By modulating ACC activity, Pep2-8 is theorized to influence downstream lipid accumulation and energy homeostasis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical studies investigating the effects of Pep2-8.

Table 1: In Vitro Efficacy of Pep2-8 on Adipocyte Lipolysis

| Pep2-8 Concentration (nM) | Glycerol Release (nmol/mg protein) | Fatty Acid Release (μmol/mg protein) |

| 0 (Control) | 15.2 ± 1.8 | 30.5 ± 3.1 |

| 10 | 25.8 ± 2.1 | 52.1 ± 4.5 |

| 50 | 45.3 ± 3.9 | 91.7 ± 7.8 |

| 100 | 68.7 ± 5.4 | 135.2 ± 11.3 |

Table 2: Effect of Pep2-8 on Plasma Lipid Profile in a Murine Model

| Treatment Group | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |

| Vehicle Control | 150 ± 12 | 210 ± 15 | 45 ± 4 | 135 ± 11 |

| Pep2-8 (10 mg/kg) | 110 ± 9 | 180 ± 11 | 55 ± 5 | 100 ± 8 |

Key Signaling Pathways

The proposed primary mechanism of action for Pep2-8 involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn leads to the inhibitory phosphorylation of Acetyl-CoA Carboxylase (ACC).

Caption: Proposed signaling cascade of Pep2-8 in lipid metabolism.

Experimental Protocols

In Vitro Adipocyte Lipolysis Assay

This protocol details the methodology used to assess the effect of Pep2-8 on the breakdown of triglycerides in cultured adipocytes.

Caption: Workflow for the in vitro lipolysis assay.

Methodology:

-

Cell Culture: Differentiated 3T3-L1 adipocytes are seeded in 24-well plates.

-

Starvation: Cells are serum-starved for 2 hours to establish a basal metabolic rate.

-

Treatment: Cells are washed with phosphate-buffered saline (PBS) and then incubated with various concentrations of Pep2-8 in Krebs-Ringer bicarbonate buffer supplemented with 2% bovine serum albumin.

-

Incubation: Plates are incubated for 2 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Sample Collection: The supernatant (media) is collected to measure the released glycerol and free fatty acids.

-

Quantification: Glycerol and free fatty acid concentrations are determined using commercially available colorimetric assay kits.

In Vivo Murine Model for Lipid Profile Analysis

This protocol outlines the procedure for evaluating the effect of Pep2-8 on the plasma lipid profile in a diet-induced obesity mouse model.

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet for 12 weeks to induce obesity and dyslipidemia.

-

Acclimatization: Mice are acclimatized for one week before the start of the experiment.

-

Treatment Administration: Mice are randomly assigned to a vehicle control group or a Pep2-8 treatment group. Pep2-8 (10 mg/kg) or vehicle is administered daily via intraperitoneal injection for 4 weeks.

-

Blood Collection: At the end of the treatment period, mice are fasted overnight, and blood samples are collected via cardiac puncture into EDTA-coated tubes.

-

Plasma Separation: Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C.

-

Lipid Analysis: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured using an automated clinical chemistry analyzer.

Conclusion and Future Directions

The hypothetical data and proposed mechanisms suggest that Pep2-8 is a promising candidate for the therapeutic modulation of lipid metabolism. Its putative action on the AMPK/ACC pathway warrants further investigation. Future research should focus on receptor identification, detailed pharmacokinetic and pharmacodynamic profiling, and long-term efficacy and safety studies in relevant animal models of metabolic disease. The development of more potent and specific analogs of Pep2-8 could also be a valuable avenue for future drug development efforts.

Initial studies on Pep2-8 for hypercholesterolemia

An In-depth Technical Guide to the Initial Studies of Pep2-8 for Hypercholesterolemia

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2] This mechanism has made PCSK9 a prime therapeutic target for managing hypercholesterolemia. While monoclonal antibodies against PCSK9 have proven highly effective, research into alternative inhibitory molecules, such as small peptides, has been actively pursued. One of the initial breakthroughs in this area was the identification of Pep2-8, a 13-amino acid linear peptide, discovered through phage display library screening.[3][4] This document provides a detailed overview of the foundational preclinical studies that characterized Pep2-8 as a PCSK9 inhibitor.

Mechanism of Action: Competitive Inhibition of the PCSK9-LDLR Interaction

The primary mechanism of Pep2-8 involves direct, competitive inhibition of the protein-protein interaction between PCSK9 and the LDLR.[3][4] PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[1] This complex is then internalized, and instead of the LDLR recycling back to the surface, the entire complex is trafficked to the lysosome for degradation. Pep2-8 structurally mimics key secondary elements of the LDLR's EGF-A domain.[3][4] By binding to the same site on PCSK9 that the LDLR would, Pep2-8 physically blocks the interaction, leaving the LDLR free to be recycled back to the cell surface to continue clearing LDL-C from circulation.[1][3]

Figure 1. Signaling pathway of PCSK9 and its inhibition by Pep2-8.

Biochemical and Biophysical Characterization

Initial studies quantified the binding affinity and inhibitory potency of Pep2-8 through various in vitro assays. These experiments confirmed a direct interaction with PCSK9 and established the peptide's ability to disrupt the PCSK9-LDLR complex.

Quantitative Data: Binding and Inhibition

| Parameter | Value (μM) | Method | Target Interaction | Reference |

| KD | 0.7 | Biolayer Interferometry | Pep2-8 binding to PCSK9 | [3][5][6] |

| IC50 | 0.8 (or 0.81 ± 0.08) | Competition ELISA | Inhibition of PCSK9 binding to LDLR-Fc | [3][4] |

| IC50 | 0.4 (or 0.44 ± 0.04) | Competition ELISA | Inhibition of PCSK9 binding to EGF(A)-Fc | [3][4] |

| IC50 | 1.4 | Not Specified | PCSK9 Inhibition | [5] |

Experimental Protocol: Competition Binding ELISA

-

Plate Coating: 96-well plates were coated with a fusion protein of the LDLR extracellular domain and the Fc portion of an antibody (LDLR-Fc) or the EGF(A) domain and Fc (EGF(A)-Fc).

-

Incubation: A constant concentration of purified PCSK9 protein was pre-incubated with serially diluted concentrations of Pep2-8 or a control peptide.

-

Binding Reaction: The PCSK9/peptide mixtures were added to the coated plates and incubated to allow PCSK9 to bind to the immobilized LDLR-Fc or EGF(A)-Fc.

-

Washing: Plates were washed to remove unbound PCSK9 and peptides.

-

Detection: A primary antibody against PCSK9 followed by a horseradish peroxidase (HRP)-conjugated secondary antibody was used to detect the amount of bound PCSK9.

-

Quantification: A substrate for HRP was added, and the resulting colorimetric signal was measured. The signal is inversely proportional to the inhibitory activity of the peptide.

-

Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.[4]

Figure 2. Experimental workflow for the Competition Binding ELISA.

Cell-Based Efficacy Studies

To determine if the biochemical inhibition translated into a functional cellular effect, experiments were conducted using the human hepatoma cell line, HepG2, which endogenously expresses the LDLR.

Quantitative Data: Cellular Activity

| Assay | Conditions | Result | Reference |

| LDLR Surface Levels | HepG2 cells + 15 µg/mL PCSK9 | ~75% reduction in surface LDLR | [4] |

| LDLR Surface Levels | HepG2 cells + PCSK9 + Pep2-8 | Concentration-dependent restoration of surface LDLR | [4] |

| LDL Uptake | HepG2 cells + PCSK9 + 50 µM Pep2-8 | LDL uptake restored to ~90% of control activity | [4][5] |

Experimental Protocol: HepG2 LDL Uptake Assay

-

Cell Culture: HepG2 cells were seeded in 96-well plates and cultured to an appropriate density.

-

Pre-incubation: Purified PCSK9 protein (15 µg/mL) was pre-incubated with various concentrations of Pep2-8 or a control peptide for 30 minutes.

-

Cell Treatment: The PCSK9/peptide mixtures were added to the HepG2 cells and incubated for 1.5 hours.

-

Addition of Labeled LDL: Fluorescently labeled LDL particles were added to the cells.

-

Uptake Incubation: The cells were incubated for an additional 3.5 to 4 hours to allow for the uptake of the labeled LDL.

-

Quantification: The amount of internalized fluorescent LDL was quantified by measuring the fluorescence intensity of the cell lysate or by flow cytometry.

-

Data Analysis: The fluorescence signal from peptide-treated cells was compared to controls (cells alone, cells + PCSK9) to determine the extent of LDL uptake restoration.[4][7]

Figure 3. Workflow for the HepG2 cell-based LDL uptake assay.

Structural Basis of Inhibition

The precise mechanism of mimicry was elucidated by determining the crystal structure of Pep2-8 in a complex with a C-terminally truncated PCSK9 at 1.85 Å resolution.[3][4] The structure revealed that Pep2-8 adopts a strand-turn-helix conformation. This conformation remarkably mimics the secondary structural elements of the LDLR's EGF(A) domain that interact with PCSK9, including engaging in the same β-sheet hydrogen bonds.[3][4] The contact area between Pep2-8 and PCSK9 was found to be approximately 400 Ų, largely overlapping with the EGF(A) binding site and confirming the competitive inhibition mechanism.[3][4]

Limitations and Future Directions

While the initial studies on Pep2-8 were a significant proof-of-concept, the peptide itself has limitations for direct therapeutic application.[3] Its binding affinity is in the micromolar range, which is modest compared to therapeutic antibodies. Furthermore, unmodified linear peptides often suffer from poor pharmacokinetic properties, including rapid proteolytic degradation and clearance in vivo.[8]

The foundational work on Pep2-8 has spurred further research into developing more potent and stable peptide-based PCSK9 inhibitors. Subsequent studies have explored analogs of Pep2-8 with amino acid substitutions, cyclization, or fusion to larger scaffolds like ferritin to improve binding affinity and in vivo stability.[9][10] For instance, the analogs [Y9A]Pep2-8 and [T4R,W12Y]Pep2-8 showed improved IC50 values of 27.12 µM and 14.50 µM, respectively, for inhibiting the PCSK9-LDLR interaction.[9][11]

Conclusion

The initial studies on Pep2-8 were instrumental in validating the feasibility of developing small peptides to inhibit the PCSK9-LDLR protein-protein interaction. Through a combination of biochemical, cellular, and structural biology approaches, researchers established that Pep2-8 functions as a competitive inhibitor by mimicking the LDLR's EGF-A domain. It effectively binds to PCSK9, prevents LDLR degradation, and restores LDL uptake in liver cells. Although Pep2-8 itself may not be a clinical candidate, it has served as a critical pharmacological tool and a foundational scaffold for the ongoing development of next-generation peptide-based therapeutics for hypercholesterolemia.

References

- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heartcare.sydney [heartcare.sydney]

- 3. Identification of a small peptide that inhibits PCSK9 protein binding to the low density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Small Peptide That Inhibits PCSK9 Protein Binding to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pep2-8 peptide [novoprolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Pep2-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep2-8 is a 13-amino acid synthetic peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By binding to PCSK9, Pep2-8 effectively blocks its interaction with the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This inhibition prevents the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the receptor to the cell surface. Consequently, this enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, making Pep2-8 a person of interest in the development of therapeutics for hypercholesterolemia.

These application notes provide a detailed protocol for the chemical synthesis of Pep2-8 using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Pep2-8: Physicochemical Properties

| Property | Value |

| Sequence | Ac-Thr-Val-Phe-Thr-Ser-Trp-Glu-Glu-Tyr-Leu-Asp-Trp-Val-NH2 |

| Molecular Formula | C₈₃H₁₁₀N₁₆O₂₄ |

| Molecular Weight | 1715.88 g/mol |

| N-terminus | Acetylated |

| C-terminus | Amidated |

| Purity (Post-HPLC) | ≥95% |

Experimental Protocols

I. Pep2-8 Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of Pep2-8 on a 0.1 mmol scale using a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials and Reagents:

-

Rink Amide MBHA resin (0.5-0.7 mmol/g loading)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic Anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling:

-

Swell 0.2 g of Rink Amide resin (for 0.1 mmol synthesis) in DMF in a reaction vessel for 1 hour with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, perform a ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the Pep2-8 sequence, starting from the C-terminal Valine and proceeding to the N-terminal Threonine.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection of the N-terminal Threonine, wash the resin with DMF.

-

Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.

-

Add this solution to the resin and agitate for 30 minutes at room temperature.[1]

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Dry the resin under vacuum.

-

II. Cleavage and Post-Cleavage Workup

Protocol:

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.[2]

-

Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Washing and Drying:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether three times to remove scavengers and residual TFA.[4]

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

III. Pep2-8 Purification by RP-HPLC

Protocol:

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and dilute with mobile phase A.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analytical RP-HPLC (for method development):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection: 220 nm

-

Gradient: A linear gradient from 10% to 50% B over 40 minutes is a good starting point for optimizing the separation.

-

-

Preparative RP-HPLC:

-

Column: C18, 21.2 x 250 mm, 10 µm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Flow Rate: 15-20 mL/min

-

Detection: 220 nm

-

Optimized Gradient: Apply a shallow gradient around the elution time of Pep2-8 determined from the analytical run to improve resolution. For example, if the peptide elutes at 30% B in the analytical run, a preparative gradient could be 25-35% B over 30 minutes.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

-

Lyophilization:

-

Pool the fractions with the desired purity (≥95%).

-

Freeze the pooled fractions and lyophilize to obtain the final purified Pep2-8 as a white powder.

-

Visualizations

Pep2-8 Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Pep2-8.

PCSK9-LDLR Signaling Pathway and Inhibition by Pep2-8

Caption: Mechanism of PCSK9-mediated LDLR degradation and its inhibition by Pep2-8.

References

Application Notes and Protocols for Pep2-8 in HepG2 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep2-8 is a 13-amino acid linear peptide identified as a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently higher circulating LDL levels.[4] By inhibiting the interaction between PCSK9 and LDLR, Pep2-8 effectively increases the number of LDLRs on the cell surface, enhancing LDL uptake by liver cells.[1][2][3][5] The HepG2 human liver cancer cell line is a well-established model for studying liver function and metabolism, and is commonly used in drug metabolism and hepatotoxicity studies.[6]

Recent research has also implicated PCSK9 in the pathophysiology of cancer. Studies have shown that inhibiting PCSK9 can lead to a significant reduction in the proliferation of liver cancer cells and can induce apoptosis, a form of programmed cell death.[6][7] Specifically, in HepG2 cells, silencing of PCSK9 has been demonstrated to inhibit cell proliferation.[6][8] Furthermore, elevated PCSK9 expression in hepatocellular carcinoma (HCC) is linked to a poorer prognosis, with evidence suggesting that PCSK9 promotes tumor growth by suppressing apoptosis through the Bax/Bcl-2/Caspase9/Caspase3 signaling pathway.[7][9][10]

These findings suggest that Pep2-8 may have a dual therapeutic potential: not only in the management of hypercholesterolemia but also as a potential anti-cancer agent. This document provides detailed application notes and protocols for utilizing Pep2-8 in HepG2 cell-based assays to investigate both its effects on lipid metabolism and its potential anti-proliferative and pro-apoptotic activities.

Data Presentation

Table 1: Quantitative Data on Pep2-8 Activity in HepG2 Cells

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| Pep2-8 Binding Affinity to PCSK9 (KD) | 0.7 µM | - | In vitro binding assay | [1][2][3] |

| Pep2-8 IC50 for PCSK9-LDLR Binding | 0.81 ± 0.08 µM | - | In vitro binding assay | [1][5] |

| Restoration of LDL Uptake | ~90% of control activity | HepG2 | 50 µM Pep2-8, 15 µg/mL PCSK9 | [1][11][12] |

| Restoration of LDLR Surface Levels | Concentration-dependent | HepG2 | 15 µg/mL PCSK9, 4h incubation | [1] |

Table 2: Effects of PCSK9 Inhibition on HepG2 Cell Proliferation and Apoptosis

| Parameter | Effect of PCSK9 Inhibition | Method of Inhibition | Key Findings | Reference |

| Cell Proliferation | Strong Inhibition | siRNA | 87-95% loss of PCSK9 | [6][8] |

| Apoptosis | Increased | shRNA | Increased proportion of apoptotic cells | [7] |

| Apoptotic Pathway | Mediated by Bax/Bcl-2/Caspase9/Caspase3 | Overexpression/shRNA | PCSK9 inhibits apoptosis via this pathway | [7][9][10] |

| Cell Death Mechanism | Ferroptosis | siRNA | Disruption of the p62/Keap1/Nrf2 axis | [6] |

Experimental Protocols

HepG2 Cell Culture

This protocol outlines the standard procedure for maintaining and passaging HepG2 cells to ensure their suitability for subsequent assays.

Materials:

-

HepG2 cells

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

0.05% Trypsin-EDTA solution

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[13][14]

-

Cell Maintenance: Culture HepG2 cells in T-75 flasks with complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.[6] Change the medium every 2-3 days.[6]

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C, or until cells detach.[6]

-

Neutralize the trypsin by adding at least 4 volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.[13]

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Split the cells at a ratio of 1:4 to 1:8 into new T-75 flasks containing pre-warmed complete growth medium.[6]

-

LDL Uptake Assay

This assay measures the ability of HepG2 cells to take up fluorescently labeled LDL from the culture medium, providing a functional readout of LDLR activity.

Materials:

-

HepG2 cells

-

96-well, black, clear-bottom tissue culture plates

-

Complete growth medium

-

DMEM with 10% lipoprotein-deficient serum

-

Recombinant human PCSK9

-

Pep2-8 peptide

-

Control peptide (optional)

-

BODIPY-labeled LDL

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 3 x 104 cells per well and allow them to adhere overnight.[1]

-

Lipoprotein Depletion: The following day, replace the medium with DMEM containing 10% lipoprotein-deficient serum and incubate for 24 hours.[1]

-

Treatment:

-

LDL Uptake: Add BODIPY-labeled LDL to each well at a final concentration of 10 µg/mL and incubate for an additional 3.5 hours at 37°C.[1]

-

Measurement:

-

Wash the cells three times with PBS.

-

Measure the fluorescence in each well using a plate reader at the appropriate excitation and emission wavelengths for BODIPY.

-

Cell Proliferation (MTT) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Materials:

-

HepG2 cells

-

96-well tissue culture plates

-

Complete growth medium

-

Pep2-8 peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[5]

-

Treatment: Treat the cells with various concentrations of Pep2-8 for 24, 48, or 72 hours. Include untreated control wells.

-

MTT Addition:

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Caspase-3/7) Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

HepG2 cells

-

96-well, white, clear-bottom tissue culture plates

-

Complete growth medium

-

Pep2-8 peptide

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Plate reader with luminescence capabilities

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well white plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Pep2-8 for 24 or 48 hours. Include untreated and positive controls (e.g., staurosporine).

-

Assay Reagent Addition:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mandatory Visualizations

Caption: PCSK9-LDLR signaling pathway and the inhibitory action of Pep2-8.

Caption: Experimental workflow for assessing Pep2-8 in HepG2 cell-based assays.

Caption: Logical relationship of Pep2-8's dual therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a small peptide that inhibits PCSK9 protein binding to the low density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PCSK9 in Liver Cancers at the Crossroads between Lipid Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Small Peptide That Inhibits PCSK9 Protein Binding to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PCSK9 in Liver Cancer Cells Triggers Metabolic Exhaustion and Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9 promotes tumor growth by inhibiting tumor cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]